2,3-Bis[(4-methoxyphenyl)methyl]butanedinitrile
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Overview
Description
2,3-Bis[(4-methoxyphenyl)methyl]butanedinitrile is an organic compound with the molecular formula C20H20N2O2 It is characterized by the presence of two methoxyphenyl groups attached to a butanedinitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(4-methoxyphenyl)methyl]butanedinitrile typically involves the reaction of 4-methoxybenzyl chloride with malononitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified using recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis[(4-methoxyphenyl)methyl]butanedinitrile undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: 4-methoxybenzaldehyde, 4-methoxybenzoic acid.
Reduction: 2,3-Bis[(4-methoxyphenyl)methyl]butanediamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Bis[(4-methoxyphenyl)methyl]butanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Bis[(4-methoxyphenyl)methyl]butanedinitrile involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate the detailed mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis(4-bromophenyl)butanedinitrile
- 2,3-Bis(4-methylphenyl)butanedinitrile
- 2,3-Bis(4-chlorophenyl)butanedinitrile
Uniqueness
2,3-Bis[(4-methoxyphenyl)methyl]butanedinitrile is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s solubility and bioavailability compared to its analogs .
Properties
CAS No. |
204573-66-0 |
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Molecular Formula |
C20H20N2O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2,3-bis[(4-methoxyphenyl)methyl]butanedinitrile |
InChI |
InChI=1S/C20H20N2O2/c1-23-19-7-3-15(4-8-19)11-17(13-21)18(14-22)12-16-5-9-20(24-2)10-6-16/h3-10,17-18H,11-12H2,1-2H3 |
InChI Key |
XUWIKCXWUUQBKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C#N)C(CC2=CC=C(C=C2)OC)C#N |
Origin of Product |
United States |
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